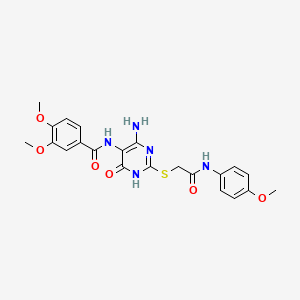

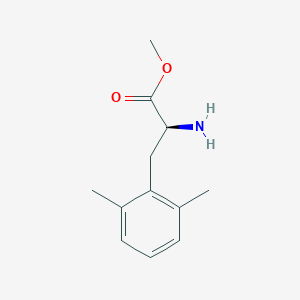

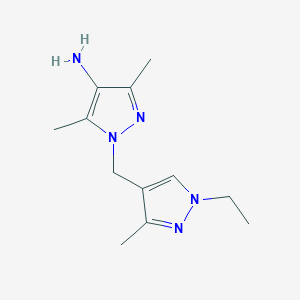

![molecular formula C19H19NO4S2 B2721113 Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-09-1](/img/structure/B2721113.png)

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, also known as EDBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EDBC belongs to the class of sulfonamide compounds and has shown promising results in various studies for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Applications De Recherche Scientifique

Rearrangement and Synthesis of Tricyclic Compounds

A study demonstrates the rearrangement of 3-Aminobenzo-[b]thiophenes to tricyclic Benzoisothiazoles, highlighting a reaction mechanism where sulfanyl cations act as intermediates. This research opens up possibilities for synthesizing complex molecular structures from simpler benzothiophene derivatives (Klimas et al., 2016).

Antimicrobial Evaluation and Docking Studies

Another research focused on synthesizing a new series of compounds from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate, evaluating their antimicrobial activity and conducting docking studies. This illustrates the potential for developing new antimicrobial agents using benzothiophene derivatives (Spoorthy et al., 2021).

Antimicrobial Activity of Thiophene Derivatives

Further research into the synthetic utility of bifunctional thiophene derivatives includes the preparation of ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, leading to compounds with promising antimicrobial activities. This indicates the role of thiophene derivatives in developing new antimicrobial substances (Abu‐Hashem et al., 2011).

Desulfurization of Fuel

Investigations into the effectiveness of imidazolium-based alkylphosphate ionic liquids for the extractive desulfurization of fuel reveal the potential of these compounds in removing sulfur from fuel oils, showcasing the application of thiophene derivatives in environmental technology (Jiang et al., 2008).

Dyeing Polyester Fibres

Research on novel heterocyclic disperse dyes incorporating thiophene moiety for polyester fibers indicates the utility of benzothiophene derivatives in the textile industry, offering new colorants with excellent fastness properties (Iyun et al., 2015).

Synthesis and Biological Activity

A study synthesizes a series of new Thieno[2,3-d]Pyrimidines from ethyl 2-amino-5-ethylthiophene-3-carboxylate, indicating significant inhibitory activities against various plants and demonstrating the potential for agricultural applications (Wang et al., 2010).

Propriétés

IUPAC Name |

ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(14-7-5-6-8-16(14)25-17)26(22,23)20-15-10-9-12(2)11-13(15)3/h5-11,20H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMSLBCFTXKUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

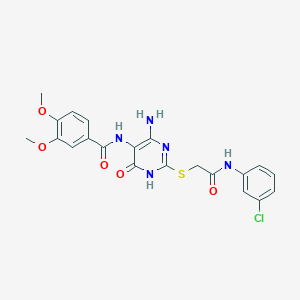

![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)

![4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2721042.png)

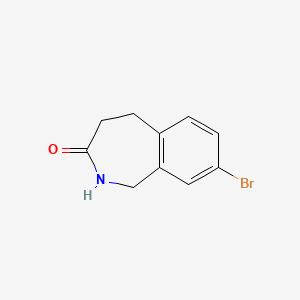

![2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethanol](/img/structure/B2721048.png)

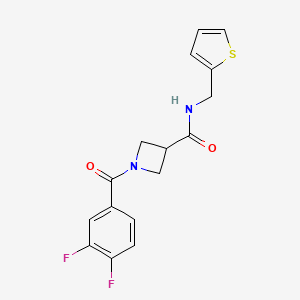

![N-(1-cyanopropyl)-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2721049.png)

![4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride](/img/structure/B2721053.png)